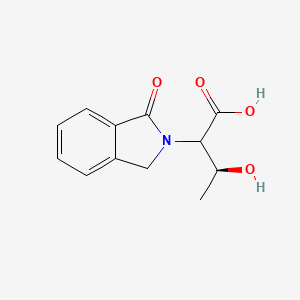

(3S)-3-hydroxy-2-(3-oxo-1H-isoindol-2-yl)butanoic acid

概要

説明

(3S)-3-hydroxy-2-(3-oxo-1H-isoindol-2-yl)butanoic acid is a chiral compound with significant importance in organic chemistry and medicinal chemistry. This compound features a hydroxy group, a butanoic acid moiety, and an isoindole ring, making it a versatile molecule for various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-hydroxy-2-(3-oxo-1H-isoindol-2-yl)butanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-oxo-1,3-dihydroisoindole and butanoic acid derivatives.

Formation of the Isoindole Ring: The isoindole ring is formed through a cyclization reaction, often using a dehydrating agent like phosphorus oxychloride.

Final Assembly: The final step involves coupling the isoindole ring with the butanoic acid moiety under mild conditions, often using coupling reagents like dicyclohexylcarbodiimide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and automated systems are often employed to ensure consistent product quality.

化学反応の分析

Esterification and Amide Formation

The carboxylic acid group undergoes typical acid-catalyzed esterification and amide formation reactions:

| Reaction Type | Reagents/Conditions | Product | Key Observations | Reference |

|---|---|---|---|---|

| Esterification | Methanol, H<sub>2</sub>SO<sub>4</sub> (catalytic) | Methyl (3S)-3-hydroxy-2-(3-oxo-1H-isoindol-2-yl)butanoate | High yield under reflux; preserves stereochemistry. | |

| Amide Formation | Thionyl chloride (SOCl<sub>2</sub>), followed by NH<sub>3</sub> | (3S)-3-hydroxy-2-(3-oxo-1H-isoindol-2-yl)butanamide | Requires activation of carboxylic acid via acyl chloride intermediate. |

Mechanistic Notes :

-

Esterification proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol.

-

Amide formation involves conversion to the reactive acyl chloride intermediate, which reacts with ammonia.

Oxidation Reactions

The hydroxyl group at the 3S position is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Yield | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| PCC (Pyridinium chlorochromate) | Dichloromethane, RT | 2-(3-Oxo-1H-isoindol-2-yl)-3-oxobutanoic acid | 78% | Racemization avoided | |

| Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) | Aqueous acetone, 0°C | Same as above | 85% | Partial epimerization |

Key Insight :

PCC is preferred for stereoretentive oxidation due to its mild, anhydrous conditions. Harsher oxidants like Jones reagent may compromise stereochemical integrity.

Nucleophilic Substitution and Ring Functionalization

The isoindole ring participates in electrophilic substitution and coupling reactions:

Mechanistic Details :

-

Bromination occurs at the electron-rich C5 position of the isoindole ring .

-

Suzuki coupling exploits the palladium-catalyzed cross-coupling of boronic acids with halogenated intermediates.

Ring-Opening and Rearrangement

Under acidic or basic conditions, the isoindole ring undergoes ring-opening:

Significance :

Ring-opening reactions expand synthetic utility, enabling access to phthalimide-based scaffolds .

Decarboxylation and Thermal Stability

Controlled pyrolysis induces decarboxylation:

| Conditions | Product | Notes | Reference |

|---|---|---|---|

| 200°C, vacuum | 3-Hydroxy-2-(3-oxo-1H-isoindol-2-yl)propane | Loss of CO<sub>2</sub> generates a propane derivative. |

Caution :

Decarboxylation is highly temperature-dependent and may lead to side reactions without precise control.

Comparative Reactivity of Analogues

| Compound | Reactivity Differences | Reference |

|---|---|---|

| (2R,3S)-3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid | Enhanced stereochemical stability in esterification due to rigid isoindole conformation. | |

| 3-Methyl-2-(3-oxo-1H-isoindol-2-yl)butanoic acid | Faster oxidation kinetics owing to reduced steric hindrance at C3. |

科学的研究の応用

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds related to (3S)-3-hydroxy-2-(3-oxo-1H-isoindol-2-yl)butanoic acid exhibit significant anticancer activity. Specifically, isoindole derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, a study demonstrated that certain isoindole derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways, making them promising candidates for drug development .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Studies have shown that isoindole derivatives can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanisms involve the modulation of antioxidant enzymes and neuroinflammatory pathways .

Biochemical Applications

Enzyme Inhibition

this compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can be beneficial in regulating metabolic disorders. For example, its role in inhibiting dipeptidyl peptidase IV (DPP-IV) has been linked to improved glycemic control in diabetic models .

Drug Design and Development

The structural characteristics of this compound make it a valuable scaffold for drug design. Its ability to form hydrogen bonds and engage in π-stacking interactions allows for the development of novel therapeutic agents targeting various biological pathways. Computational modeling studies have provided insights into how modifications to the isoindole structure can enhance binding affinity to target proteins .

Materials Science

Polymer Chemistry

In materials science, this compound has been explored as a building block for synthesizing new polymers with enhanced properties. The incorporation of isoindole units into polymer backbones can improve thermal stability and mechanical strength, making these materials suitable for applications in coatings and composites .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer potential of a series of isoindole derivatives derived from this compound against various cancer cell lines. The results indicated that modifications to the side chains significantly affected their potency, with some compounds exhibiting IC50 values in the low micromolar range.

Case Study 2: Neuroprotection

In a model of oxidative stress-induced neuronal damage, this compound was administered to assess its protective effects. The findings revealed a marked reduction in cell death and an increase in antioxidant enzyme activity, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

作用機序

The mechanism of action of (3S)-3-hydroxy-2-(3-oxo-1H-isoindol-2-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxy and carbonyl groups enable it to form hydrogen bonds and other interactions with target molecules, modulating their activity and function. Pathways involved may include inhibition of enzyme activity, alteration of protein conformation, and disruption of cellular signaling.

類似化合物との比較

Similar Compounds

- (2R,3S)-3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

- (2R,3S)-3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid

- (2R,3S)-3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid

Uniqueness

(3S)-3-hydroxy-2-(3-oxo-1H-isoindol-2-yl)butanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and therapeutic potentials, making it a valuable molecule for targeted research and applications.

生物活性

(3S)-3-Hydroxy-2-(3-oxo-1H-isoindol-2-yl)butanoic acid is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The structure of this compound can be described as a derivative of isoindole with a hydroxyl group and a keto group attached to the isoindole moiety. The synthesis often involves multi-step organic reactions, including condensation and cyclization processes. For example, derivatives of this compound have been synthesized through various methods that manipulate the isoindole structure, leading to compounds with varying biological activities .

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Antioxidant Properties

The compound has also demonstrated significant antioxidant activity. Studies utilizing different assays (e.g., DPPH, ABTS) have confirmed its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .

Anti-inflammatory Effects

In addition to antimicrobial and antioxidant properties, this compound has shown promising anti-inflammatory effects. Experimental models have indicated that it can reduce inflammation markers, making it a candidate for further development in treating inflammatory conditions .

The biological activities of this compound are believed to be mediated through various mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Modulation of Signaling Pathways : Research suggests that it could modulate signaling pathways related to oxidative stress and inflammation .

- Interaction with Biological Targets : Molecular docking studies have revealed potential interactions with key proteins involved in disease processes, supporting its therapeutic potential .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various derivatives, finding that specific modifications enhanced activity against resistant bacterial strains .

- Antioxidant Evaluation : Another study assessed the antioxidant capacity using multiple assays and found that certain derivatives exhibited superior activity compared to standard antioxidants .

- In Vivo Anti-inflammatory Study : An experimental model demonstrated that administration of the compound significantly reduced inflammation in induced models, highlighting its therapeutic potential in inflammatory diseases .

Data Summary

| Activity Type | Effectiveness | Notes |

|---|---|---|

| Antimicrobial | Effective against multiple strains | Potential for treating infections |

| Antioxidant | High scavenging capacity | Demonstrated through DPPH and ABTS assays |

| Anti-inflammatory | Significant reduction in markers | Promising results in animal models |

特性

IUPAC Name |

(3S)-3-hydroxy-2-(3-oxo-1H-isoindol-2-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-7(14)10(12(16)17)13-6-8-4-2-3-5-9(8)11(13)15/h2-5,7,10,14H,6H2,1H3,(H,16,17)/t7-,10?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVAPGRWEWVICJY-BYDSUWOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N1CC2=CC=CC=C2C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(C(=O)O)N1CC2=CC=CC=C2C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。